molecular formula C9H11ClO2S B1601865 3-Isopropylbenzenesulfonyl chloride CAS No. 71530-58-0

3-Isopropylbenzenesulfonyl chloride

Cat. No.: B1601865
CAS No.: 71530-58-0
M. Wt: 218.7 g/mol
InChI Key: ZFVRVVPYKFLHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzenesulfonyl chloride, where an isopropyl group is attached to the benzene ring. This compound is known for its utility in various chemical reactions and industrial applications due to its reactive sulfonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H11SO3H+SOCl2C9H11SO2Cl+SO2+HCl\text{C9H11SO3H} + \text{SOCl2} \rightarrow \text{C9H11SO2Cl} + \text{SO2} + \text{HCl} C9H11SO3H+SOCl2→C9H11SO2Cl+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isopropylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in the synthesis of various derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Isopropylbenzenesulfonyl chloride is unique due to the presence of the isopropyl group at the meta position, which can affect its steric and electronic properties. This can lead to differences in reactivity and selectivity in chemical reactions compared to its para-substituted counterpart .

Properties

IUPAC Name

3-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRVVPYKFLHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561839
Record name 3-(Propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71530-58-0
Record name 3-(1-Methylethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71530-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Isopropylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Isopropylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Isopropylbenzenesulfonyl chloride
Reactant of Route 5
3-Isopropylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Isopropylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.